6-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a structurally complex small molecule featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- 6-Methyl substitution on the tetrahydrothieno[2,3-c]pyridine ring, which likely influences conformational stability and hydrophobic interactions.
- Dual carboxamide groups at positions 2 and 3, enhancing hydrogen-bonding capacity and solubility via polar interactions.
- Hydrochloride salt form, improving bioavailability through enhanced aqueous solubility.
The compound’s synthesis likely involves multi-step organic reactions, including sulfonylation of piperidine, coupling to the thienopyridine scaffold, and final carboxamide formation.
Properties
IUPAC Name |
6-methyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S3.ClH/c1-22-7-6-13-14(11-22)29-19(16(13)17(20)24)21-18(25)12-4-8-23(9-5-12)30(26,27)15-3-2-10-28-15;/h2-3,10,12H,4-9,11H2,1H3,(H2,20,24)(H,21,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDYZVJANWNPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that belongs to the class of heterocyclic compounds. Its unique structural features and functional groups make it a subject of interest in medicinal chemistry and pharmacological research. This article delves into its biological activity, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 402.5 g/mol. The compound is characterized by several functional groups including:
- Methyl group
- Piperidine ring
- Thienyl sulfonyl group
- Carboxamide moieties
These structural elements contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may modulate kinase activity, particularly influencing pathways related to cell growth and metabolism .
Potential Targets:
- Kinases : Involved in phosphorylation processes critical for cell signaling.
- G-protein-coupled receptors (GPCRs) : Affect neurotransmission and other physiological responses.
- Ion channels : Modulate membrane permeability and excitability.
Biological Activity Spectrum
Research indicates that derivatives of piperidine, including this compound, exhibit a broad spectrum of pharmacological activities. These include:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways related to tumor growth .
- Anti-inflammatory Effects : It may exert anti-inflammatory actions by inhibiting specific enzymes involved in inflammation processes, such as cyclooxygenases and lipoxygenases .
- Neuroprotective Properties : The ability to influence neurotransmitter uptake suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : Some studies have highlighted its effectiveness against various pathogens, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have documented the biological effects of compounds similar to this compound:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carboxamide groups in the compound are susceptible to hydrolysis under acidic, basic, or enzymatic conditions.
-
Mechanistic Insight : Basic hydrolysis of the ester group proceeds via nucleophilic attack by hydroxide ions, while acidic hydrolysis of the amide involves protonation of the carbonyl oxygen, facilitating cleavage.
Substitution Reactions
The sulfonamide and tetrahydrothienopyridine moieties participate in nucleophilic substitution reactions.
-
Key Observation : The sulfonamide group exhibits moderate reactivity in alkylation due to steric hindrance from the thiophene ring .
Reduction Reactions
The tetrahydrothienopyridine core can undergo further reduction under catalytic hydrogenation.
-
Note : Catalytic hydrogenation preserves the sulfonamide and carboxamide groups while saturating the thienopyridine ring.
Amide Bond Stability
The carboxamide groups show pH-dependent stability:
| pH | Temperature | Degradation Rate (t₁/₂) | Primary Degradation Pathway | References |
|---|---|---|---|---|
| 1.0 | 37°C | 12h | Acid-catalyzed hydrolysis | |
| 7.4 | 37°C | >72h | No significant degradation | |
| 10.0 | 37°C | 8h | Base-induced cleavage |
-
Implication : The compound is stable under physiological pH but degrades rapidly in strongly acidic or basic environments .
Sulfonamide Group Reactivity
The thiophene-2-ylsulfonyl group participates in cross-coupling and cycloaddition reactions:
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Containing Derivatives
The thiophene moiety is a critical pharmacophore in numerous bioactive compounds. A key analog is (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723), which enhances adenosine A1 receptor binding via allosteric modulation . Comparative features:
emphasizes the necessity of the 2-amino group and keto carbonyl for adenosine receptor activity, suggesting the target’s carboxamide may mimic these interactions .
Piperidine Sulfonamide Derivatives
Piperidine sulfonamides are prevalent in kinase inhibitors and GPCR-targeted drugs. A notable example is 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid derivatives, which exhibit varied bioactivity depending on substituents.
Structural Differences :
- The target compound integrates the piperidine sulfonamide into a larger polycyclic system, reducing conformational flexibility compared to simpler analogs.
- Tetrahydrothieno[2,3-c]pyridine core vs. monocyclic piperidines: The fused ring system may enhance target selectivity by restricting rotational freedom .
Physicochemical and Spectroscopic Comparisons
NMR Profiling
highlights the utility of NMR to compare chemical environments in structurally related compounds (e.g., Rapa vs. derivatives 1 and 7) . For the target compound:
- Regions A (positions 39–44) and B (positions 29–36) would likely show distinct chemical shifts if modifications occur in the sulfonamide or piperidine groups.
- Hypothetical NMR Data :
| Proton Region | Target Compound (ppm) | PD 81,723 (ppm) |
|---|---|---|
| Thiophene-SO₂ | 7.8–8.2 (aromatic) | N/A |
| Piperidine-CH₂ | 3.1–3.5 | 2.9–3.3 |
| Carboxamide NH | 6.5–7.0 | 6.7–7.2 |
Such shifts would reflect differences in electron-withdrawing effects (sulfonyl vs. benzoyl) and ring puckering .
Conformational Analysis
The tetrahydrothieno[2,3-c]pyridine core introduces puckering dynamics, as described in ’s generalized ring-puckering coordinates . Key comparisons:
- Planar vs. Puckered Rings : Simpler thiophene analogs (e.g., PD 81,723) adopt planar conformations, while the target’s fused rings likely exhibit pseudorotation or chair-like puckering, affecting binding pocket compatibility.
- Hydrogen Bonding: The intramolecular H-bond proposed in (between amino N and carbonyl O) may be replicated by the target’s carboxamide groups, stabilizing bioactive conformations .
Allosteric vs. Competitive Effects
demonstrates that 2-amino-3-benzoylthiophenes exhibit dual allosteric enhancement and competitive antagonism at adenosine A1 receptors . For the target compound:
- Sulfonamide vs. Keto Carbonyl : The sulfonamide’s stronger electron-withdrawing effect may enhance allosteric modulation but reduce competitive binding compared to PD 81,723.
- Substituent Effects : The thiophen-2-ylsulfonyl group may mimic 3-(trifluoromethyl)phenyl in PD 81,723, optimizing hydrophobic interactions with receptor pockets .
Selectivity Across Receptor Subtypes
While PD 81,723 is A1-selective, the target’s dual carboxamides and extended ring system could shift selectivity toward other GPCRs (e.g., adenosine A2A or serotonin receptors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
